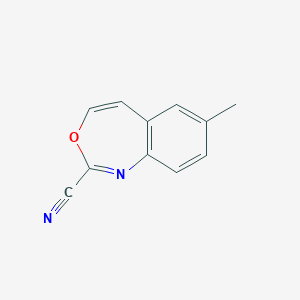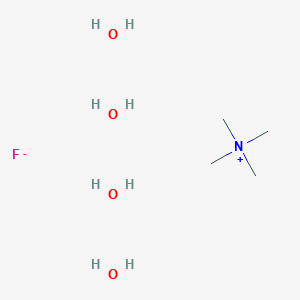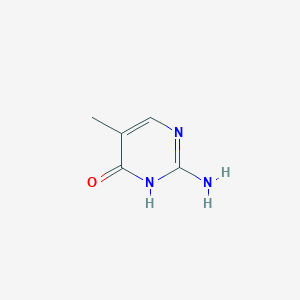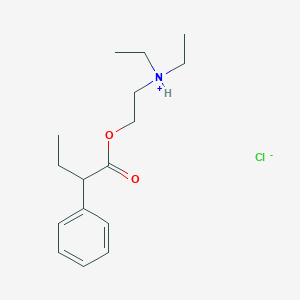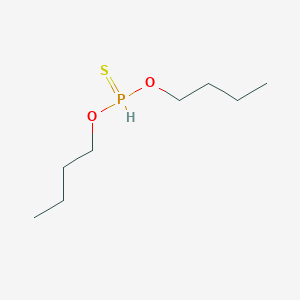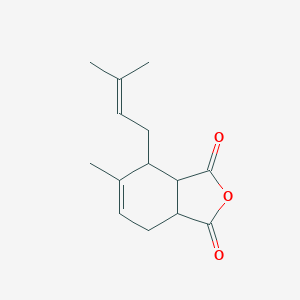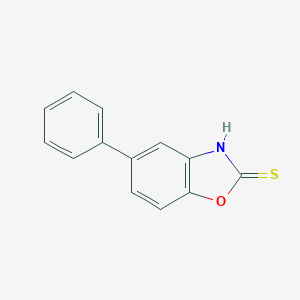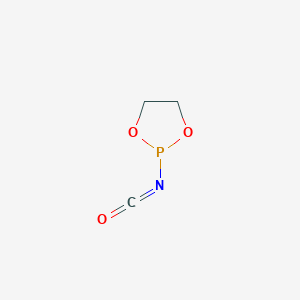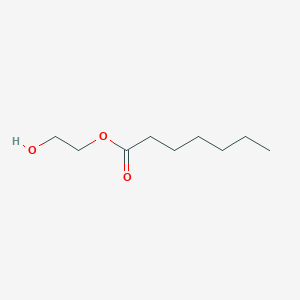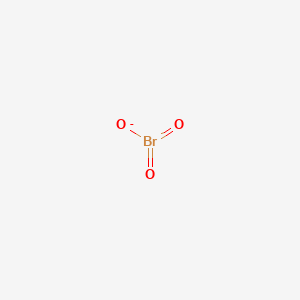
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a stannoxane compound that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microbes. It is also believed to work by scavenging free radicals and preventing oxidative stress.
Biochemische Und Physiologische Effekte
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of the cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been found to scavenge free radicals and prevent oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. Additionally, it has been found to be effective against various types of cancers and microbes. However, it also has some limitations. It is toxic in high doses, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate. One direction is to study its mechanism of action in more detail to understand how it works. Another direction is to study its toxicity in more detail to determine the safe dosage for use in humans. Additionally, it can be used as a starting material for the synthesis of other stannoxane compounds with potential applications in various fields. Finally, it can be used in combination with other drugs to enhance their effectiveness against cancer and microbial infections.
Conclusion:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a stannoxane compound with potential applications in various fields. It has been found to have anticancer, antimicrobial, and antioxidant properties. It is easy to synthesize and is relatively stable, but its mechanism of action is not fully understood, and it is toxic in high doses. Future research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate should focus on studying its mechanism of action, toxicity, and potential applications in combination with other drugs.
Synthesemethoden
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can be synthesized using various methods. One of the most common methods involves the reaction of octyltin trichloride and salicylaldehyde in the presence of sodium carbonate. Another method involves the reaction of octyltin trichloride and salicylic acid in the presence of sodium carbonate. The product obtained is then reacted with dibutyltin oxide to form Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate.
Wissenschaftliche Forschungsanwendungen
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications. It has been found to have anticancer properties and has been used in the treatment of various types of cancers. It has also been found to have antimicrobial properties and has been used in the treatment of various bacterial and fungal infections. Additionally, it has been found to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
17036-31-6 |
|---|---|
Produktname |
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate |
Molekularformel |
C32H56O8Sn |
Molekulargewicht |
687.5 g/mol |
IUPAC-Name |
4-O-[dibutyl-[(Z)-4-octoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;2*1-3-4-2;/h2*8-9H,2-7,10H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*9-8-;;; |
InChI-Schlüssel |
OSILQYMASGMTIY-WFTKVDHJSA-L |
Isomerische SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
Andere CAS-Nummern |
17036-31-6 |
Piktogramme |
Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



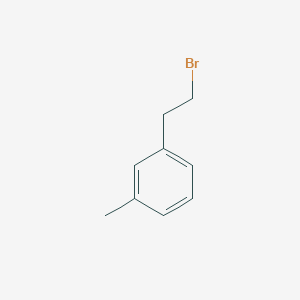
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
